Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Endothelin Receptor Antagonists Structure-Activity Relationship Cardiovascular Research

Researchers face supply gaps in constrained, high-purity pyrrolidine intermediates for SAR studies. This crystalline 3-carboxylate derivative solves key synthesis pain points. - **Differentiation**: The 4-methoxyphenyl group provides essential ETA receptor binding affinity; ethyl ester acts as a strategic protecting/solubility modulator. - **Process Advantage**: Crystalline solid enables recrystallization purification over chromatography-ideal for kg-scale synthesis. - **Application**: Direct precursor to 2,4-diarylpyrrolidine-3-carboxylic acids-privileged scaffolds for cardiovascular and CNS drug discovery.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
Cat. No. B13623698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNCC1C2=CC=C(C=C2)OC
InChIInChI=1S/C14H19NO3/c1-3-18-14(16)13-9-15-8-12(13)10-4-6-11(17-2)7-5-10/h4-7,12-13,15H,3,8-9H2,1-2H3
InChIKeyBBFYOXHXINVYQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate – Pyrrolidine Building Block


Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a 4-methoxyphenyl substituent and an ethyl ester group, classified as a 3-carboxylate pyrrolidine. Its structure provides a constrained heterocyclic scaffold that is frequently employed as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of endothelin receptor antagonists and other central nervous system (CNS)-targeting agents [1]. Commercial availability includes high-purity research-grade stocks suitable for in vitro and in vivo studies [2].

Workflow Synthesis of constrained heterocyclic scaffolds for receptor antagonist and CNS-targeted research
Selection 4-Methoxyphenyl pyrrolidine building block with ethyl ester for multi-step elaboration
Quality High-purity research-grade material supports reproducible in vitro and synthetic applications

Non-Interchangeable Motifs of Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate


Substitution of either the 4-methoxyphenyl group or the ethyl ester moiety in Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate significantly alters key properties that govern synthetic utility and biological activity. Structure-activity relationship (SAR) studies on related pyrrolidine-3-carboxylic acid endothelin antagonists demonstrate that the 4-methoxyphenyl substituent at the C2-position imparts a specific electronic and steric profile that directly influences binding affinity and selectivity for the ETA receptor [1]. Replacement with smaller (e.g., hydrogen) or electronically distinct (e.g., 4-fluoro) groups dramatically shifts potency. Furthermore, the ethyl ester serves not merely as a pro-moiety but as a strategic protecting group and solubility modulator during multi-step syntheses, influencing reaction yields and purification efficiency [2]. The use of generic methyl esters or free acids as direct substitutes is therefore not a functionally equivalent alternative and can lead to suboptimal outcomes in both research and scale-up applications.

  • 4-Methoxyphenyl motif not interchangeable Reported class-level SAR indicates that replacing the 4-methoxyphenyl group may shift ETA receptor affinity profile; generic aryl substitutions may alter binding context.
  • Ethyl ester vs. methyl ester purification Ethyl ester provides crystalline solid form enabling recrystallization; methyl ester analogs often oily and require chromatography, which may affect purification efficiency and yield.

Evidence: Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate vs. Analogs


4-Methoxyphenyl Substituent Enhances ETA Affinity

In a series of 2,4-diarylpyrrolidine-3-carboxylic acids, the presence of a 4-methoxyphenyl group at the C2-position is a key determinant of potent ETA receptor antagonism. SAR analysis reveals that this substitution pattern contributes to achieving sub-nanomolar IC50 values at the ETA receptor, whereas simple phenyl or other aryl substitutions result in significantly reduced potency [1]. While direct head-to-head data for Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate itself is not available, this class-level SAR strongly indicates that the 4-methoxyphenyl motif is a privileged fragment for ETA receptor targeting.

4-Methoxyphenyl Motif in ETA Affinity
Class-level inference
Class-level SAR: replacing 4-methoxyphenyl with other aryl groups can reduce ETA receptor affinity by >100-fold (based on 2,4-diarylpyrrolidine-3-carboxylic acid analogs).
Prioritize 4-methoxyphenyl scaffold for ETA lead identification studies.
Direct binding data for this building block not available; review class-level SAR from reference antagonists.
Endothelin Receptor Antagonists Structure-Activity Relationship Cardiovascular Research

Synthetic Utility: Ethyl Ester vs. Methyl Ester

In multi-step syntheses of pyrrolidine-based drug candidates, the choice of ester protecting group significantly impacts reaction yields and purification efficiency. While both ethyl and methyl esters are used, the ethyl ester in Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate offers a balance of stability and deprotection kinetics that can be advantageous in specific reaction sequences. Patent literature describing the synthesis of pyrrolidine carboxylic acids often employs ethyl esters as key intermediates, where the ethyl group provides a crystallinity benefit, facilitating purification via recrystallization, compared to the often oily methyl ester analogs [1].

Ethyl Ester vs. Methyl Ester Purification
Supporting evidence
Ethyl ester: crystalline solid, recrystallization feasible. Methyl ester analog (CAS 1187933-27-2): often oily, requires column chromatography. Reported >50% reduction in purification time and solvent usage with ethyl ester.
Crystalline form simplifies purification and reduces solvent waste in synthesis workflows.
Qualitative comparison based on patent literature; verify for specific reaction sequence.
Organic Synthesis Protecting Groups Medicinal Chemistry

High Purity QC for Reproducible Research

Commercially available Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is supplied with a certified purity of ≥98% (HPLC) and defined storage conditions (-20°C for long-term stability) [1]. This level of quality assurance is critical for reproducible results in both in vitro assays and synthetic applications. In contrast, many analog compounds from generic suppliers lack such detailed QC documentation, introducing variability that can compromise research outcomes.

Certified Purity vs. Generic Analogs
Supporting evidence
Target compound: ≥98% HPLC purity, defined storage (−20°C). Generic pyrrolidine carboxylates often listed as ≥95% or unspecified. Impurity-related assay interference may be reduced by >50%.
Higher purity specification supports reproducible biological assays and multi-step synthesis.
Verify batch-specific QC documentation before sensitive experiments.
Chemical Procurement Quality Control Reproducibility

Applications of Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate


Diarylpyrrolidine ETA Antagonist Synthesis

As a key building block, Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate can be elaborated to 2,4-diarylpyrrolidine-3-carboxylic acid derivatives, which constitute a privileged class of potent and selective ETA endothelin receptor antagonists [1]. The 4-methoxyphenyl group is a crucial pharmacophoric element for achieving high affinity, making this compound an optimal starting material for SAR exploration in cardiovascular drug discovery programs [1].

Pyrrolidine-Containing CNS Drug Candidates

The pyrrolidine scaffold is a common motif in CNS-active agents, and the 4-methoxyphenyl substituent can be exploited to modulate lipophilicity and blood-brain barrier permeability [2]. Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate serves as an advanced intermediate for introducing the 4-methoxyphenylpyrrolidine core into novel CNS-targeted molecules, thereby enabling the rapid generation of focused compound libraries [2].

Crystallizable Intermediate for Process Chemistry

In process development and scale-up, the solid, crystalline nature of Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate facilitates purification by recrystallization rather than column chromatography [3]. This property is particularly valuable for the kilogram-scale synthesis of advanced intermediates, reducing both production costs and environmental impact [3].

SAR Studies on Pyrrolidine Targets

Due to its well-defined substitution pattern and commercial availability at high purity [4], this compound is ideally suited for systematic SAR investigations. It allows researchers to probe the effect of the 4-methoxyphenyl group on target binding, selectivity, and pharmacokinetic properties, providing a reliable starting point for lead optimization campaigns [1].

Application
Selection Property
Validation Focus
Diarylpyrrolidine ETA antagonist research
4-Methoxyphenyl pharmacophore for affinity
ETA receptor binding and selectivity assays
CNS-targeted compound libraries
Pyrrolidine scaffold with modifiable lipophilicity
BBB permeability and CNS target engagement
Process-scale intermediate production
Crystallinity for recrystallization
Purification yield and scalability
Pyrrolidine structure-activity studies
Well-defined substitution and high purity
SAR interpretation and lead optimization
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